

characterization 5-bromoindole-2-carboxylic acid NMR HPLC

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Compound Focus: 5-Bromo-1H-indole-2-carboxylic acid

CAS No.: 7254-19-5

Cat. No.: S664945

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Chemical Profile & Handling

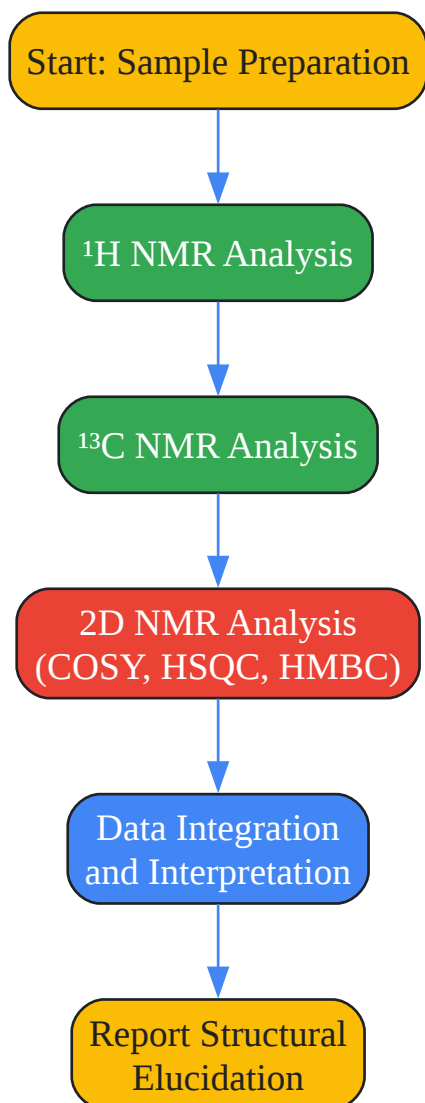
The table below summarizes the key identifiers and handling information for 5-Bromoindole-2-carboxylic acid (CAS RN: 7254-19-5) [1] [2] [3].

Property	Specification
Molecular Formula	C ₉ H ₆ BrNO ₂ [1] [2]
Molecular Weight	240.06 g/mol [1] [2]
Appearance	White to Light yellow powder or crystal [1] [2]
Melting Point	280 °C - 294 °C [1] [3]
Purity (HPLC)	Typically ≥95% - 98% [1] [2] [3]
Storage	Frozen (<0°C) or at 0-8°C; protect from heat [1] [2]

Safety Information: This compound may cause skin and serious eye irritation. It is recommended to wear protective gloves, eye protection, and handle it in a well-ventilated hood [1].

NMR Spectroscopy Guide

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the molecular structure, functional groups, and stereochemistry of a compound [4]. The following workflow outlines a standard process for full structure elucidation.



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Predicted NMR Chemical Shifts

Based on the structure of 5-Bromoindole-2-carboxylic acid, the table below provides the predicted chemical shifts. Please note that these are estimates; actual values can vary with solvent and concentration.

Nucleus	Predicted Chemical Shift (δ , ppm)	Proton Count/Multiplicity	Assignment / Notes
¹H NMR (in DMSO- <i>d</i> ₆)			
	~11.5	1H, broad s	N-H (Indole)
	~7.5 - 7.6	1H, d	H-4 (Aromatic)
	~7.3 - 7.4	1H, d	H-6 (Aromatic)
	~7.2 - 7.3	1H, s	H-7 (Aromatic)
	~7.0 - 7.1	1H, dd	H-3 (Aromatic)
¹³C NMR (in DMSO- <i>d</i> ₆)			
	~161.0		C=O (Carboxylic Acid)
	~135.0		C-2 (Indole)
	~130.0		C-7a (Aromatic)
	~125.0 - 115.0	4 signals	C-3, C-4, C-5, C-6 (Aromatic)
	~105.0		C-3a (Aromatic)

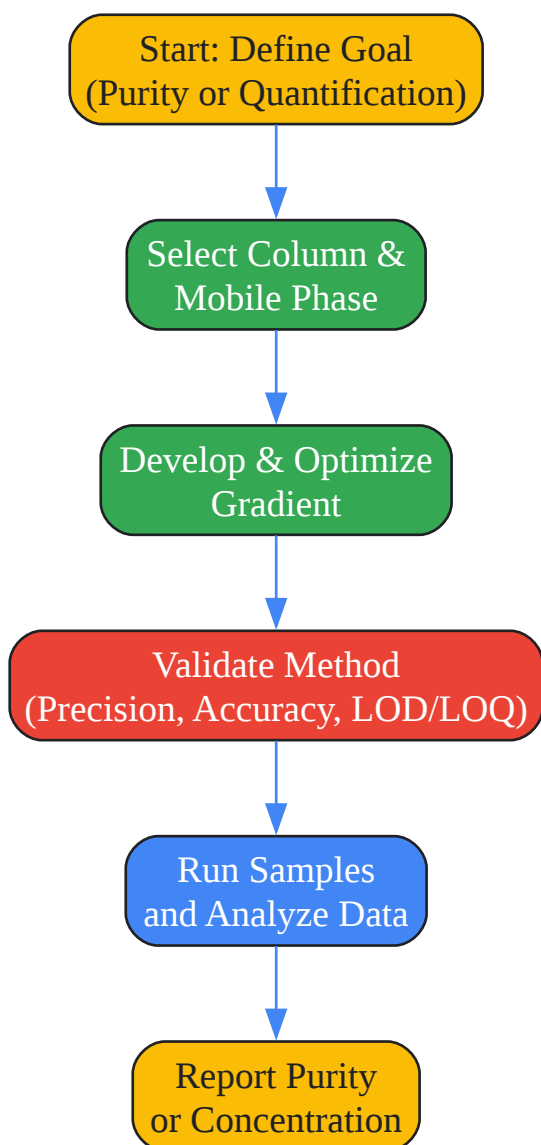
Troubleshooting NMR Analysis:

- **Problem:** Broad or unclear peaks for the N-H and O-H protons.
 - **Solution:** These protons are exchangeable. Adding a drop of D₂O to the NMR tube and re-acquiring the spectrum will cause these peaks to disappear, simplifying the spectrum.
- **Problem:** Poor resolution in 2D NMR spectra.

- **Solution:** Ensure sample concentration is adequate (typically 5-20 mg in 0.6 mL of deuterated solvent) and that the instrument has been properly calibrated and shimmed.

HPLC Analysis Guide

High-Performance Liquid Chromatography (HPLC) is primarily used for assessing the purity of this compound and quantifying it in mixtures [5] [6]. The following workflow is a general approach for method development.



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Suggested HPLC Conditions

These conditions are a starting point for your method development and may require optimization.

Parameter	Suggested Condition / Note
Column	C18 (Reversed-Phase), 250 x 4.6 mm, 5 μ m

| **Mobile Phase** | **A:** Water (with 0.1% Formic Acid or TFA) **B:** Acetonitrile or Methanol | | **Gradient** | 5% B to 95% B over 20-25 minutes | | **Flow Rate** | 1.0 mL/min | | **Detection** | UV-Vis / PDA (Detect at 254 nm or 280 nm) | | **Injection Volume** | 10-20 μ L | | **Sample Prep.** | Dissolve in a suitable solvent (e.g., methanol or mobile phase starting condition) at ~1 mg/mL |

Troubleshooting HPLC Analysis:

- **Problem:** Tailing or broad peaks.
 - **Solution:** The carboxylic acid group can interact with residual silanols on the column. Use a mobile phase modified with 0.1% trifluoroacetic acid (TFA) or formic acid to improve peak shape. Ensure the column is suitable for the pH range of your mobile phase.
- **Problem:** Poor separation from impurities or degradation products.
 - **Solution:** Optimize the gradient program (e.g., make the ramp shallower around the retention time of the main peak) or try a different batch or brand of C18 column.

Frequently Asked Questions

Q1: How can I confirm the identity and purity of my batch of 5-Bromoindole-2-carboxylic acid?

- **A:** A combination of techniques is most reliable. Use **HPLC** (with a PDA detector) to check for chemical purity and the presence of impurities. **Mass Spectrometry (MS)** can confirm the molecular weight. Finally, **NMR spectroscopy** (^1H and ^{13}C) is the gold standard for confirming the molecular structure and identity [4].

Q2: My NMR spectrum shows extra peaks. What could they be?

- **A:** Extra peaks could indicate:
 - **Residual solvents** from synthesis or purification (e.g., ethyl acetate, DMSO, water). Consult a solvent chemical shift chart.

- **Synthetic intermediates** or side products from the compound's preparation.
- **Degradation products** if the compound has been stored improperly (e.g., at room temperature instead of frozen).

Q3: Can NMR distinguish between different positional isomers?

- **A:** Yes, absolutely. NMR, particularly 2D techniques like HMBC (which shows long-range carbon-proton couplings), is excellent at distinguishing between isomers like 5-bromoindole-2-carboxylic acid and 6-bromoindole-2-carboxylic acid, as the coupling patterns and chemical shifts would be distinctly different [4].

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References

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